molecular formula C12H20N4OS2 B2384592 N-cyclohexyl-N'-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea CAS No. 478077-57-5

N-cyclohexyl-N'-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea

Cat. No. B2384592
M. Wt: 300.44
InChI Key: PYPGSRITRCKSTO-UHFFFAOYSA-N
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Description

The compound “N-cyclohexyl-N’-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea” is a urea derivative with a cyclohexyl group, a thiadiazole group, and an ethyl group attached . Urea derivatives are often used in medicinal chemistry due to their bioactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable isocyanate with an amine to form the urea derivative. The thiadiazole group could be introduced through a suitable sulfur-nitrogen coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a urea functional group, a cyclohexyl ring, a thiadiazole ring, and an ethyl group .


Chemical Reactions Analysis

As a urea derivative, this compound could potentially undergo reactions typical of ureas, such as hydrolysis. The thiadiazole ring might also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the urea group could result in hydrogen bonding, affecting its solubility and reactivity .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its potential bioactivity, optimizing its synthesis, and investigating its physical and chemical properties .

properties

IUPAC Name

1-cyclohexyl-3-[2-(4-methylthiadiazol-5-yl)sulfanylethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4OS2/c1-9-11(19-16-15-9)18-8-7-13-12(17)14-10-5-3-2-4-6-10/h10H,2-8H2,1H3,(H2,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPGSRITRCKSTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)SCCNC(=O)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-N'-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea

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